3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains a benzo[d]isothiazol-2(3H)-one 1,1-dioxide group, a common motif in pharmaceutical chemistry . It also contains a trifluoromethyl group, which is often used in drug design to improve stability and lipophilicity.
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a benzo[d]isothiazol-2(3H)-one 1,1-dioxide with a 4-fluoro-3-(trifluoromethyl)phenyl)propanamide. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]isothiazol-2(3H)-one 1,1-dioxide ring system, along with a trifluoromethyl group attached to a phenyl ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The benzo[d]isothiazol-2(3H)-one 1,1-dioxide group might undergo reactions typical of heterocycles, while the trifluoromethyl group could potentially participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonists
This class of compounds, including structurally related antagonists, has been shown to have high affinity and oral activity, with potential implications in treating emesis and depression. They are characterized by their solubility, efficacy in pre-clinical tests, and long duration of action, suggesting their utility in clinical settings for various conditions related to the neurokinin-1 receptor (Harrison et al., 2001).
Antioxidant and Anticancer Activity
Compounds with similar structures have demonstrated significant antioxidant activity, surpassing well-known antioxidants like ascorbic acid in some cases. Furthermore, their anticancer activity was tested against human glioblastoma and triple-negative breast cancer cell lines, with certain derivatives showing notable cytotoxicity. This highlights their potential in developing new therapeutic strategies against cancer (Tumosienė et al., 2020).
Selective Androgen Receptor Modulators (SARMs)
Research into SARMs, including compounds with similar structural features, explores their pharmacokinetics, metabolism, and potential for treating androgen-dependent diseases. These studies provide insights into the ideal pharmacokinetic characteristics for preclinical development, showcasing the therapeutic promise of SARMs in benign hyperplasia and possibly other conditions (Wu et al., 2006).
Dipeptidyl Peptidase IV (DPP-4) Inhibitors
Novel derivatives incorporating specific structural motifs have been investigated as potent and selective inhibitors of DPP-4, an enzyme implicated in glucose metabolism and diabetes. These inhibitors have shown promise in reducing blood glucose levels, indicating potential applications in diabetes management (Nitta et al., 2012).
Trifluoromethylthiolation Reagents
Studies on electrophilic reagents for trifluoromethylthiolation highlight the importance of introducing the trifluoromethylthio group into drug molecules, enhancing their chemical and metabolic stability. This research is crucial for the development of new drugs with improved pharmacokinetic properties (Shao et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2O4S/c18-13-6-5-10(9-12(13)17(19,20)21)22-15(24)7-8-23-16(25)11-3-1-2-4-14(11)28(23,26)27/h1-6,9H,7-8H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFRDEQVONEMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.